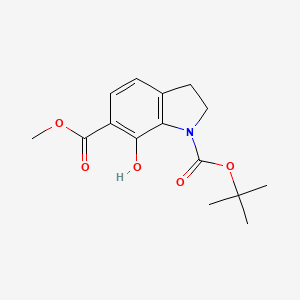
1-tert-butyl 6-methyl 7-hydroxy-2,3-dihydro-1H-indole-1,6-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-tert-butyl 6-methyl 7-hydroxy-2,3-dihydro-1H-indole-1,6-dicarboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by its unique structure, which includes a tert-butyl group, a methyl group, and a hydroxy group attached to the indole core. The presence of these functional groups imparts distinct chemical and biological properties to the compound .
準備方法
The synthesis of 1-tert-butyl 6-methyl 7-hydroxy-2,3-dihydro-1H-indole-1,6-dicarboxylate involves several steps. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core is typically synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of Functional Groups: The tert-butyl, methyl, and hydroxy groups are introduced through various substitution reactions. For example, tert-butyl groups can be added using tert-butyl chloride in the presence of a base, while methyl groups can be introduced using methyl iodide.
Final Assembly: The final compound is assembled through esterification reactions, where carboxylic acid groups are converted to esters using alcohols and acid catalysts.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
化学反応の分析
1-tert-butyl 6-methyl 7-hydroxy-2,3-dihydro-1H-indole-1,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups in the ester moieties can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
1-tert-butyl 6-methyl 7-hydroxy-2,3-dihydro-1H-indole-1,6-dicarboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry and materials science.
Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Researchers investigate its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and dyes.
作用機序
The mechanism of action of 1-tert-butyl 6-methyl 7-hydroxy-2,3-dihydro-1H-indole-1,6-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or microbial growth . The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound .
類似化合物との比較
1-tert-butyl 6-methyl 7-hydroxy-2,3-dihydro-1H-indole-1,6-dicarboxylate can be compared with other similar indole derivatives, such as:
1-tert-butyl 6-methyl 7-hydroxy-2,3-dihydro-1H-indole-1-carboxylate: This compound lacks one of the carboxylate groups, which may affect its chemical and biological properties.
1-tert-butyl 6-methyl 7-hydroxy-2,3-dihydro-1H-indole-2-carboxylate: This compound has a carboxylate group at a different position, which may influence its reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups and their positions on the indole core, which confer distinct chemical and biological properties .
特性
CAS番号 |
1784603-74-2 |
|---|---|
分子式 |
C15H19NO5 |
分子量 |
293.31 g/mol |
IUPAC名 |
1-O-tert-butyl 6-O-methyl 7-hydroxy-2,3-dihydroindole-1,6-dicarboxylate |
InChI |
InChI=1S/C15H19NO5/c1-15(2,3)21-14(19)16-8-7-9-5-6-10(13(18)20-4)12(17)11(9)16/h5-6,17H,7-8H2,1-4H3 |
InChIキー |
MLTHOAOBLBAPQG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC2=C1C(=C(C=C2)C(=O)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


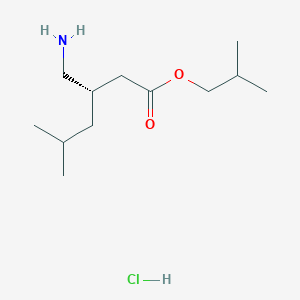
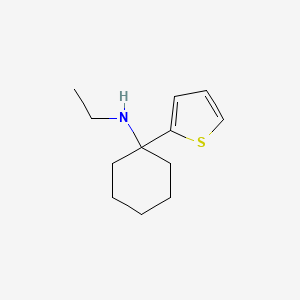
![N-[6-bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]-4-chlorobenzamide](/img/structure/B13451280.png)
![(3E)-4-[(1R,2R,6S)-1,3,3-Trimethyl-7-oxabicyclo[4.1.0]hept-2-yl]-3-buten-2-one](/img/structure/B13451293.png)

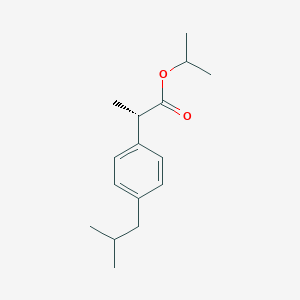
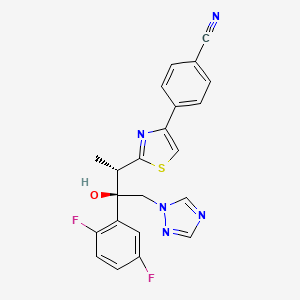
![(8R,9R,13S,14R,17R)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B13451311.png)
![6-Oxa-2,8-diazaspiro[3.5]nonan-7-one, trifluoroacetic acid](/img/structure/B13451312.png)
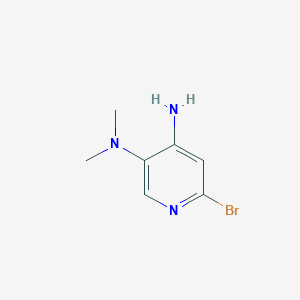
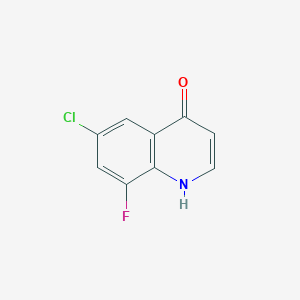
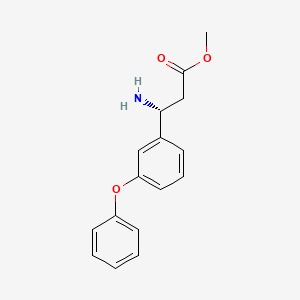
![(9H-fluoren-9-yl)methyl N-[3-(piperazin-1-yl)propyl]carbamate dihydrochloride](/img/structure/B13451329.png)

